molecular formula C6H7F3N2 B1463163 1-Ethyl-3-(trifluoromethyl)pyrazole CAS No. 362640-54-8

1-Ethyl-3-(trifluoromethyl)pyrazole

Cat. No. B1463163
CAS RN: 362640-54-8
M. Wt: 164.13 g/mol
InChI Key: DMKCKVIESYGHDR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)pyrazole is a compound with the molecular weight of 164.13 . It is a pyrazole derivative, which is a class of compounds that have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The condensation of phenylhydrazine with the trifluoromethyl)-1,3-diketone in ethanol, affording 1,3,4,5-substituted pyrazole in good yield .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A highly regioselective three-component reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides provides 3-trifluoromethylpyrazoles .


Physical And Chemical Properties Analysis

1-Ethyl-3-(trifluoromethyl)pyrazole is a liquid at room temperature .

Scientific Research Applications

Ionic Liquids

Ionic liquids, such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][Tf2N]), have risen to prominence as green solvents . These substances are being explored for a wide range of applications, including but not limited to portable energy storage devices such as lithium-ion batteries .

Next-Generation Li-ion Battery Electrolytes

The compound is currently being targeted for applications in next-generation Li-ion battery electrolytes . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of [EMI][TFSI] show differences from the conventional H-bonds .

Thermal Safety in Construction

Understanding the thermal safety characteristics of ionic liquids, particularly for energy applications, is crucial . The reactivity hazard of [EMIM][Tf2N] escalates considerably when the temperature surpasses 280 °C . This information is valuable for designing safe storage environments .

Sustainable Construction Applications

The surge in demand for sustainable materials has instigated significant research into versatile substances applicable in fields ranging from everyday commodities to construction and energy . The thermal behavior of [EMIM][Tf2N] provides new insights into its activation energy value, marking a significant advance in attaining precise thermal safety data for sustainable construction applications .

Molecular Interactions and Conformational States

Detailed analysis of molecular interactions and conformational states of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMI][TFSI]) can be conducted via ab initio methods at the density functional theory (DFT) .

Potential for Breakthrough Discoveries

The compound 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, which is closely related to 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole, has been noted for its potential for breakthrough discoveries in scientific research.

Mechanism of Action

While the specific mechanism of action for 1-Ethyl-3-(trifluoromethyl)pyrazole is not mentioned in the search results, pyrazole derivatives have been found to exhibit a wide range of pharmacological activities .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Pyrazoles and their derivatives have attracted much attention due to their wide range of applications and interesting pharmacological properties . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the study and development of pyrazole derivatives like 1-Ethyl-3-(trifluoromethyl)pyrazole are likely to continue in the future.

properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKCKVIESYGHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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